molecular formula C₂₄H₂₉D₃O₈ B1155434 17β-Estradiol-d3 17β-D-Glucuronide

17β-Estradiol-d3 17β-D-Glucuronide

Numéro de catalogue: B1155434
Poids moléculaire: 451.52
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

17β-Estradiol-d3 17β-D-Glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₂₉D₃O₈ and its molecular weight is 451.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

One of the primary applications of 17β-Estradiol-d3 17β-D-glucuronide is in studying the pharmacokinetics of estrogens. The glucuronidation process enhances the solubility of estradiol, facilitating its excretion and influencing its bioavailability.

  • Formation and Excretion : After oral administration, estradiol undergoes extensive first-pass metabolism, resulting in the formation of various conjugates, including glucuronides. Approximately 25% of administered estradiol is excreted as estradiol glucuronide, which plays a crucial role in maintaining estrogen levels in circulation .
  • Long-lasting Reservoir : The glucuronide conjugates serve as a reservoir for estradiol, extending its elimination half-life significantly from about 1-2 hours (intravenous administration) to 13-20 hours (oral administration) . This characteristic is particularly important for therapeutic applications where sustained estrogen activity is desired.

Estrogenic Activity Assessment

This compound can be used to assess estrogenic activity through various experimental models.

  • In Vitro Studies : Research has demonstrated that estrogen glucuronides can be deconjugated back into free estrogens by β-glucuronidase in tissues such as the mammary gland, thus exhibiting estrogenic activity. This property is utilized in assays to evaluate the relative binding affinities and potencies of different estrogens .
  • Case Study : A study investigating the effects of 17β-estradiol on human lens cells revealed that at lower concentrations (1 nM), it promoted cell proliferation, while higher concentrations (10 µM) resulted in increased cell death and apoptosis . This dual effect underscores the importance of studying both the parent compound and its glucuronide forms.

Toxicological Studies

The compound is also significant in toxicological research, particularly concerning environmental exposures and endocrine disruptors.

  • Environmental Monitoring : As a metabolite of estradiol, this compound can be monitored in wastewater and environmental samples to assess the impact of endocrine-disrupting chemicals. Its detection can indicate anthropogenic influences on aquatic ecosystems .
  • Pharmacogenetics : Understanding how genetic variations affect glucuronidation can help predict individual responses to estrogen therapies. For instance, variations in UDP-glucuronosyltransferase enzymes can influence the metabolism of estradiol and its glucuronides, impacting therapeutic efficacy and safety profiles .

Clinical Implications

In clinical settings, the applications of this compound extend to hormone replacement therapies and cancer treatment.

  • Hormone Replacement Therapy (HRT) : The use of glucuronide forms in HRT can provide a more stable estrogen level with fewer side effects due to their prolonged half-life. Studies indicate that patients receiving HRT with estradiol glucuronides experience fewer fluctuations in hormone levels compared to those receiving unconjugated estrogens .
  • Breast Cancer Research : In breast cancer studies, understanding the metabolism of estradiol into its glucuronides helps elucidate mechanisms behind tumor growth and response to therapies like aromatase inhibitors .

Table 1: Metabolic Pathways for Estradiol

Administration RouteEstroneEstrone SulfateEstradiol GlucuronideEstrone Glucuronide
Oral15%25%25%25%
IntravenousN/AN/AN/AN/A

Table 2: Estrogenic Potency Comparison

CompoundRelative Binding Affinity (%)Relative Estrogenic Potency (%)
Estradiol100100
Estradiol 3-glucuronide?0.02
Estradiol 17β-glucuronide?0.002

Analyse Des Réactions Chimiques

Mechanism of Glucuronidation

Glucuronidation is catalyzed by a family of enzymes known as uridine diphosphate-glucuronosyltransferases (UGTs). The primary steps in the reaction mechanism are:

  • Activation : The glucuronic acid is activated by forming a UDP-glucuronic acid complex.

  • Transfer : The UGT enzyme facilitates the transfer of the glucuronic acid to the hydroxyl group of estradiol, forming a glucuronide ester bond.

  • Release : The reaction releases UDP and results in the formation of 17β-Estradiol-d3 17β-D-Glucuronide.

Enzymatic Activity

The specific UGT enzymes involved in this process include:

  • UGT1A10 : Known for its high activity in catalyzing the glucuronidation of estradiol at both the 3-OH and 17-OH positions.

  • UGT2B7 : Also contributes to the metabolism of estradiol but with lower efficiency compared to UGT1A10.

  • UGT2A1 : Exhibits significant activity towards the 17-OH position.

The kinetic parameters for these reactions have been studied extensively, revealing that UGT1A10 has the lowest KmK_m value, indicating higher affinity for estradiol compared to other UGTs .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it plays a crucial role in regulating estrogen levels in circulation. Following oral administration of estradiol, approximately 25% is converted into its glucuronide form, which serves as a reservoir for estradiol, extending its half-life significantly compared to parenteral administration .

Clinical Implications

The formation of glucuronides is essential for detoxification and elimination processes. In clinical settings, understanding the metabolism of estradiol and its conjugates can inform therapeutic strategies for hormone replacement therapy and treatment of estrogen-dependent conditions such as breast cancer .

Comparative Studies

Research comparing different UGT isoforms has shown that while UGT1A10 is the most efficient at metabolizing estradiol, other isoforms like UGT2B7 and UGT2A1 also contribute significantly under certain physiological conditions. This variability can affect individual responses to estrogen therapy .

Kinetic Parameters for UGTs Involved in Estradiol Glucuronidation

EnzymeSubstrate PositionKmK_m (µM)Vmax (nmol/min/mg protein)
UGT1A103-OHLowHigh
UGT2B717-OHModerateModerate
UGT2A117-OHHighLower

Metabolic Pathways of Estradiol

PathwayDescription
GlucuronidationConversion to estradiol glucuronides for excretion
SulfationFormation of sulfate esters for detoxification
OxidationConversion to less active metabolites

Propriétés

Formule moléculaire

C₂₄H₂₉D₃O₈

Poids moléculaire

451.52

Synonymes

(17β)-3-Hydroxyestra-1,3,5(10)-trien-17-yl-d3 β-D-Glucopyranosiduronic Acid;  Estradiol-d3 17-Glucuronide;  Estradiol-d3 17β-(β-D-Glucuronide);  _x000B_

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.